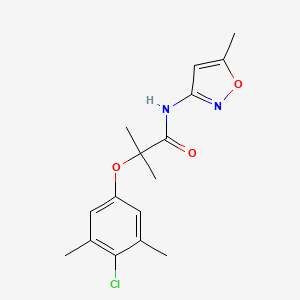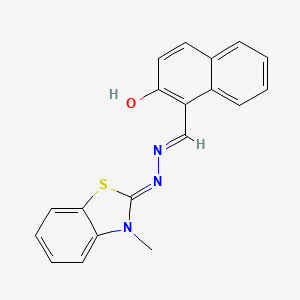
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide, also known as Clomazone, is a herbicide that is widely used in agriculture to control the growth of weeds. It is a member of the isoxazole family and is known for its selective action against various weed species.
Mechanism of Action
The mode of action of 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide involves the inhibition of the biosynthesis of pigments in plants, specifically the carotenoids. This leads to the disruption of the photosynthetic process in the plant, ultimately resulting in its death.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been shown to have minimal toxicity to mammals and birds. However, it has been found to be toxic to some aquatic species, including fish and amphibians. It can also have an impact on soil microorganisms, which can affect the overall health of the soil.
Advantages and Limitations for Lab Experiments
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide is a valuable tool for researchers studying plant physiology and herbicide resistance. Its selective action against weeds makes it a useful herbicide for studying the effects of weed competition on crop growth. However, its potential impact on the environment and non-target species must be taken into consideration when conducting experiments.
Future Directions
There are several areas of future research for 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide. One area of interest is the development of new formulations of the herbicide that are more environmentally friendly and have less impact on non-target species. Another area of research is the study of the mechanisms of herbicide resistance in weeds and the development of new herbicides to combat resistant species. Additionally, the impact of 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide on soil health and microbial communities is an area of growing interest in agricultural research.
Synthesis Methods
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide involves the reaction of 4-chloro-3,5-dimethylphenol with 2-methyl-2-(chloromethyl)oxirane, followed by the reaction with 5-methylisoxazole-3-carboxylic acid. The resulting compound is then subjected to further purification steps to obtain the final product.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been extensively studied for its herbicidal properties and its potential impact on the environment. It has been found to be effective against a wide range of weed species, including both broadleaf and grassy weeds. Its selective action against weeds makes it a valuable tool for farmers to control weed growth and improve crop yields.
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c1-9-6-12(7-10(2)14(9)17)21-16(4,5)15(20)18-13-8-11(3)22-19-13/h6-8H,1-5H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZLRKAOOCAWTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)(C)C(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-oxo-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)hydrazono]butanoate](/img/structure/B6085339.png)
![5-(2-furyl)-2-[(4-methyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6085345.png)

![6-{[2-(3-cyclohexylpropanoyl)hydrazino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B6085355.png)
![2-amino-4-(4-fluorophenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B6085356.png)


![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B6085373.png)

![2-furaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6085380.png)
![2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B6085387.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-{3-[(tetrahydro-2H-pyran-4-ylamino)methyl]phenoxy}-2-propanol](/img/structure/B6085417.png)
![2-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B6085421.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B6085424.png)